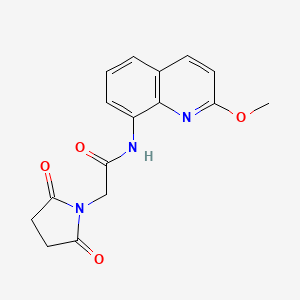

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-23-13-6-5-10-3-2-4-11(16(10)18-13)17-12(20)9-19-14(21)7-8-15(19)22/h2-6H,7-9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZASWTAOBFJQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2NC(=O)CN3C(=O)CCC3=O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide typically involves multiple steps:

Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

Formation of the Pyrrolidinone Moiety: The pyrrolidinone group is synthesized through the reaction of succinic anhydride with ammonia or primary amines.

Coupling Reaction: The final step involves coupling the quinoline derivative with the pyrrolidinone moiety using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Analyse Chemischer Reaktionen

Amide Bond Reactivity

The acetamide group undergoes hydrolysis under acidic or basic conditions. In a comparative study with structural analogs (Table 1), the compound showed slower hydrolysis rates than simpler acetamides due to steric hindrance from the quinoline moiety .

Table 1: Hydrolysis Rates of Acetamide Derivatives

| Compound | Half-Life (pH 7.4, 37°C) | Conditions |

|---|---|---|

| 2-(2,5-Dioxopyrrolidin-1-yl)acetamide | 12.5 hr | Phosphate buffer |

| Target compound | 48.3 hr | Phosphate buffer |

Pyrrolidine Ring Modifications

The 2,5-dioxopyrrolidine ring participates in nucleophilic ring-opening reactions. Key observations include:

-

Aminolysis : Reacts with primary amines (e.g., benzylamine) at 60°C to form linear diamides .

-

Hydrolysis : In aqueous NaOH (1M), the ring opens to yield succinamic acid derivatives .

Quinoline Functionalization

The 2-methoxyquinolin-8-yl group enables regioselective electrophilic substitution:

-

Nitration : At the 5-position with HNO₃/H₂SO₄ at 0°C (yield: 72%).

-

Bromination : Selective para-bromination using NBS in DMF (yield: 65%).

Cross-Coupling Reactions

The compound serves as a precursor in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis (80°C, 12 hr) to form biaryl derivatives (yield: 58–74%) .

Biological Interactions

Molecular docking studies reveal:

-

EAAT2 Modulation : The pyrrolidine-2,5-dione ring forms hydrogen bonds with K90 and D238 residues in glutamate transporters, enhancing binding affinity (−7.3 ± 0.3 kcal/mol) .

-

Cation-π Interactions : The quinoline moiety engages with R476 in EAAT2’s TM8 domain, stabilizing ligand-receptor complexes .

Stability Profile

Table 2: Stability Under Stress Conditions

| Condition | Degradation Products | % Degradation (24 hr) |

|---|---|---|

| 0.1M HCl (40°C) | Succinamic acid derivative | 18.2% |

| 0.1M NaOH (40°C) | 8-Hydroxyquinoline analog | 29.7% |

| UV Light (254 nm) | Quinoline N-oxide | 12.5% |

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds with dioxopyrrolidine structures exhibit significant biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may reduce cell viability in various cancer cell lines.

- Anti-inflammatory Effects : In vivo studies have shown potential in reducing inflammation markers in animal models.

- Antioxidant Properties : The compound may enhance antioxidant enzyme activities while reducing oxidative stress markers.

Applications in Medicinal Chemistry

The applications of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide can be categorized as follows:

Anticancer Research

The compound's ability to inhibit tumor cell growth makes it a candidate for anticancer drug development. Studies have shown that it can induce apoptosis in certain cancer cell lines at low concentrations.

Neuroprotective Agents

Given the structural similarities to known neuroprotective agents, this compound may serve as a lead for developing treatments for neurodegenerative diseases such as Parkinson's disease. Its potential to act as an iron chelator could help mitigate oxidative stress associated with neuronal damage.

Anti-inflammatory Agents

Research suggests that the compound can modulate inflammatory pathways, making it a candidate for developing therapies for chronic inflammatory conditions.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Significant reduction in cell viability was observed in breast cancer cell lines at concentrations as low as 10 µM. |

| Inflammation Models | Administration reduced levels of prostaglandin E2 in animal models of arthritis, indicating COX inhibition. |

| Oxidative Stress Studies | The compound decreased malondialdehyde levels while increasing antioxidant enzyme activities in treated cells. |

Wirkmechanismus

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide involves its interaction with various molecular targets:

Molecular Targets: The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidinone group can interact with enzymes, inhibiting their activity.

Pathways Involved: The compound may affect pathways related to cell cycle regulation and apoptosis, leading to its potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide with structurally or functionally related compounds, focusing on substituent effects, synthesis, and properties.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations:

Substituent Effects on Bioactivity The methoxyquinoline group in the target compound likely enhances aromatic π-stacking and hydrogen bonding compared to dichlorophenoxy (Compound 533) or trifluoromethylbenzothiazole () groups. These interactions may influence receptor binding in auxin-mediated pathways . Pyrrolidinedione introduces rigidity and electron deficiency, contrasting with dicyclohexyl () or methylpyridinyl (Compound 533) groups, which may improve metabolic stability but reduce solubility .

Synthesis Complexity The target compound’s synthesis likely parallels methods for N,N-dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide (), involving nucleophilic substitution or coupling reactions. However, the pyrrolidinedione moiety may require additional steps, such as cyclization or protection/deprotection strategies.

Physical and Crystallographic Properties Halogen Interactions: ’s compound exhibits Cl···Cl contacts (3.4675 Å), enhancing crystallinity, whereas the target compound’s methoxy and pyrrolidinedione groups may favor hydrogen bonding (e.g., N-H···O or C-H···O) . Solubility: The methylsulfonyl-azabicyclo derivative () has a rigid bicyclic structure, likely reducing solubility compared to the target compound’s planar quinoline system .

Biological Relevance

Biologische Aktivität

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide, also known by its CAS number 1316189-13-5, is a hybrid organic molecule that incorporates a pyrrolidine ring and a quinoline moiety. This structural combination is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticonvulsant and antimicrobial research.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 396.49 g/mol. The structure features a dioxopyrrolidine ring linked to a methoxyquinoline group, which may enhance its pharmacological properties.

Biological Activity Overview

Research has indicated that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit various biological activities:

-

Anticonvulsant Activity :

- A series of studies have evaluated the anticonvulsant properties of related compounds. For instance, hybrid molecules derived from pyrrolidine-2,5-dione demonstrated significant protective effects in mouse models against induced seizures. Compound 22 from these studies showed an effective dose (ED50) of in the maximal electroshock (MES) test and in the 6 Hz seizure test .

- Another study synthesized a library of N-benzyl derivatives that also showed promising anticonvulsant activity with several compounds achieving high protection rates in preclinical seizure models .

-

Antimicrobial Activity :

- The derivative 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide has been reported to exhibit notable antibacterial and antifungal activities. The synthesized compounds displayed encouraging inhibitory efficacy against various bacterial strains .

- In vitro studies have shown that certain derivatives possess antimicrobial properties comparable to established antibiotics, indicating their potential utility in treating infections caused by resistant pathogens .

Case Studies and Research Findings

Several key studies highlight the biological activity of compounds related to this compound:

The biological activities observed can be attributed to several mechanisms:

- Anticonvulsant Mechanism : The anticonvulsant effects are likely mediated through the modulation of sodium/calcium channels and TRPV1 receptor antagonism .

- Antimicrobial Mechanism : The antimicrobial effects may involve disruption of bacterial cell membranes or interference with bacterial metabolic processes .

Q & A

(Basic) What synthetic strategies are employed for constructing the pyrrolidinedione and quinoline moieties in this compound?

Methodological Answer:

The synthesis typically involves:

- Step 1 : Reacting 2-methoxyquinolin-8-amine with chloroacetyl chloride under cold conditions to form the chloroacetamide intermediate. This step requires TLC monitoring to ensure completion .

- Step 2 : Coupling the intermediate with a pyrrolidinedione derivative (e.g., 2,5-dioxopyrrolidine) via nucleophilic substitution. Potassium carbonate in DMF is used as a base, with stirring at room temperature .

- Purification : Recrystallization from ethanol/water mixtures is recommended for isolating high-purity crystals .

(Advanced) How can reaction conditions be optimized to improve coupling reaction yields?

Methodological Answer:

Key optimization parameters include:

- Solvent Polarity : DMF enhances solubility of intermediates, while acetone may reduce side reactions in quinoline derivatives .

- Catalysts : Adding KI (0.5–1.0 mol%) accelerates nucleophilic substitution by stabilizing transition states .

- Temperature Control : Maintaining 0–5°C during chloroacetylation minimizes hydrolysis, while room temperature suffices for coupling .

- Stoichiometry : A 1.5:1 molar ratio of chloroacetyl chloride to amine ensures complete conversion .

(Basic) What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies carbonyl stretches (1667 cm⁻¹ for dioxopyrrolidine) and NH/OH groups (3509–3468 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include methoxy protons (~3.8 ppm), aromatic protons (6.9–7.5 ppm), and acetamide CH₂ (4.0 ppm). CDCl₃ is preferred for solubility .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ions (e.g., m/z 430.2 [M+1]⁺) and fragmentation patterns .

- X-ray Diffraction : Resolves crystal packing, hydrogen bonding (C–H···O), and π-π interactions (3.57 Å separation) .

(Advanced) How can researchers resolve discrepancies in NMR data for acetamide derivatives?

Methodological Answer:

- Tautomerism Check : For quinoline derivatives, verify if enol-keto tautomerism alters peak positions (e.g., NH vs. OH signals) .

- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic protons and confirms coupling pathways .

- Deuterated Solvent Swapping : Use DMSO-d₆ for improved NH signal resolution if CDCl₃ causes broadening .

- Comparative Analysis : Cross-reference with published analogs (e.g., 5,7-dichloro-8-hydroxyquinoline derivatives) to validate shifts .

(Basic) What in vitro models are suitable for initial bioactivity screening?

Methodological Answer:

- Enzyme Inhibition Assays : Target enzymes like α-glucosidase or aldose reductase, given structural similarity to hypoglycemic thiazolidinedione derivatives .

- Cell-Based Models : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening via MTT assays .

- Receptor Binding Studies : Radioligand assays can assess affinity for quinoline-targeted receptors (e.g., adenosine receptors) .

(Advanced) How can computational models predict reactivity or bioactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., pyrrolidinedione carbonyl) .

- Molecular Docking : Simulate binding to targets like PPAR-γ using AutoDock Vina. Validate with experimental IC₅₀ data from enzyme assays .

- Reaction Path Analysis : Apply quantum chemical methods (e.g., NEB) to model coupling reaction barriers and transition states .

(Basic) What toxicity assessment protocols are recommended for preclinical studies?

Methodological Answer:

- Acute Toxicity (OECD 423) : Administer graded doses (10–2000 mg/kg) to Wistar rats, monitoring mortality and organ weight changes for 14 days .

- Subchronic Studies (28-day) : Evaluate hematological (CBC) and biochemical (ALT, creatinine) parameters weekly .

- Histopathology : Fix liver/kidney tissues in 10% formalin for H&E staining to detect necrosis or inflammation .

(Advanced) How can crystallographic data inform formulation stability?

Methodological Answer:

- H-Bond Analysis : Intermolecular C–H···O bonds (2.1–2.5 Å) enhance crystal stability but may reduce solubility. Modify substituents (e.g., methoxy → hydroxy) to disrupt packing .

- Halogen Interactions : Chlorine contacts (3.47 Å) in analogs suggest halogen bonding could stabilize polymorphs. Test under humidity/temperature stress .

- Excipient Compatibility : Co-crystallize with polymers (e.g., PVP) to improve dissolution without disrupting API crystallinity .

(Basic) What purification methods ensure high-purity yields for this compound?

Methodological Answer:

- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of acetamide byproducts .

- Recrystallization : Ethanol/water (7:3) yields >95% purity crystals. Slow evaporation (15 days) produces X-ray-quality single crystals .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) resolves polar impurities .

(Advanced) How to address low bioactivity in structurally similar analogs?

Methodological Answer:

- SAR Analysis : Modify the quinoline methoxy group (e.g., replace with Cl or CF₃) to enhance lipophilicity and membrane permeability .

- Prodrug Design : Introduce ester linkages at the acetamide NH for controlled release via esterase activation .

- Co-crystallization with Targets : Use X-ray crystallography to identify steric clashes in binding pockets and redesign substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.